molecular formula C9H17NO3 B3211122 (1-Methyl-piperidin-2-ylmethoxy)-acetic acid CAS No. 1083246-11-0

(1-Methyl-piperidin-2-ylmethoxy)-acetic acid

Cat. No.: B3211122
CAS No.: 1083246-11-0
M. Wt: 187.24 g/mol
InChI Key: SDRRESHOLYVGFP-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-2-ylmethoxy)-acetic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a piperidine derivative, a class of heterocyclic amines where one nitrogen atom and five carbon atoms form a six-membered ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As such, this compound serves as a valuable building block in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. Its structure, featuring both the 1-methylpiperidine moiety and an acetic acid chain, makes it a versatile intermediate for researchers developing potential therapeutic agents. Piperidine derivatives are key structural components in a wide range of pharmacological agents, and the development of fast and cost-effective methods for their synthesis is an important task in modern organic chemistry . This product is intended for research purposes as a chemical intermediate or standard in analytical methods. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-10-5-3-2-4-8(10)6-13-7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRESHOLYVGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232387
Record name Acetic acid, 2-[(1-methyl-2-piperidinyl)methoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083246-11-0
Record name Acetic acid, 2-[(1-methyl-2-piperidinyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083246-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(1-methyl-2-piperidinyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Methyl Piperidin 2 Ylmethoxy Acetic Acid

Development and Optimization of Synthetic Routes

Stereoselective Synthesis Approaches for Chiral Centers

The chiral center at the 2-position of the piperidine (B6355638) ring is a critical determinant of the biological activity of many piperidine derivatives. Therefore, establishing this stereocenter with high enantiomeric purity is a primary focus of the synthetic strategy. Several approaches can be employed for the enantioselective synthesis of 2-substituted piperidines.

One common strategy involves the use of chiral starting materials. For instance, enantiopure amino acids can be utilized as precursors to construct the chiral piperidine ring. Another powerful method is the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, chiral bicyclic lactams, prepared from the condensation of optically pure amino alcohols with dicarbonyl compounds, have been successfully used in the synthesis of chiral 2-substituted piperidines acs.org.

Asymmetric catalysis is another modern and efficient approach. This can involve metal-catalyzed reactions, such as asymmetric hydrogenation of pyridine derivatives or enantioselective cyclization reactions, to create the chiral piperidine core nih.govnih.gov. For example, a chemo-enzymatic approach involving the asymmetric dearomatization of activated pyridines has been developed for the preparation of substituted piperidines with precise stereochemistry nih.gov.

A plausible stereoselective synthesis of the key intermediate, (R)- or (S)-(1-Methyl-piperidin-2-yl)methanol, could start from an enantiopure precursor, such as a derivative of pipecolic acid. The carboxylic acid functionality can be reduced to the corresponding alcohol, followed by N-methylation to yield the desired chiral intermediate.

Table 1: Comparison of Stereoselective Synthesis Approaches for 2-Substituted Piperidines

ApproachAdvantagesDisadvantagesKey Intermediates/Reagents
Chiral Pool SynthesisReadily available chiral starting materials.Limited structural diversity.Enantiopure amino acids, pipecolic acid derivatives.
Chiral AuxiliariesHigh stereocontrol, predictable outcomes.Requires additional steps for auxiliary attachment and removal.Chiral bicyclic lactams, Evans auxiliaries.
Asymmetric CatalysisHigh efficiency, atom economy.Catalyst development can be challenging and expensive.Chiral metal catalysts (e.g., Rh, Ru, Pd), organocatalysts.
Chemo-enzymatic SynthesisHigh selectivity, mild reaction conditions.Enzyme stability and substrate scope can be limiting.Amine oxidases, ene imine reductases.

Mechanistic Studies of Key Reaction Steps

Understanding the reaction mechanisms of the key synthetic steps is essential for optimizing reaction conditions and improving yields. The synthesis of (1-Methyl-piperidin-2-ylmethoxy)-acetic acid involves several key transformations:

Formation of the Piperidine Ring: The mechanism of piperidine ring formation depends on the chosen synthetic route. For instance, in aza-Michael reactions, the cyclization proceeds through the conjugate addition of an amine to an α,β-unsaturated carbonyl compound nih.gov.

Etherification: The formation of the ether linkage in this compound involves the reaction of the hydroxyl group of (1-Methyl-piperidin-2-yl)methanol with a suitable two-carbon synthon bearing a precursor to the carboxylic acid. A Williamson ether synthesis is a common method, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the electrophilic partner. The mechanism involves an SN2 reaction.

Oxidation to the Carboxylic Acid: The final step involves the oxidation of a precursor functional group, such as a primary alcohol or an aldehyde, to the carboxylic acid. The oxidation of primary alcohols to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions chemguide.co.uklibretexts.org. The mechanism typically involves the formation of a chromate ester intermediate, followed by elimination.

Strategies for Yield Improvement and Purity Enhancement

Optimizing the yield and purity of this compound requires careful consideration of several factors throughout the synthetic sequence.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial. For instance, in the etherification step, the choice of base and solvent can significantly impact the yield by influencing the solubility of the reactants and the rate of the reaction.

Purification Techniques: Efficient purification methods are essential to isolate the desired product in high purity. Column chromatography is a common technique for purifying intermediates and the final product. Recrystallization can also be an effective method for obtaining highly pure crystalline solids.

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs and derivatives of this compound can provide valuable insights into its structure-activity relationship (SAR) for potential biological applications.

Modification of the Piperidine Ring System

Modifications to the piperidine ring can explore the impact of steric and electronic properties on the molecule's activity.

Substitution at Different Positions: Introducing substituents at other positions of the piperidine ring (e.g., 3-, 4-, 5-, or 6-positions) can be explored. This can be achieved by starting with appropriately substituted precursors or by functionalizing the piperidine ring after its formation. For example, Dieckmann cyclizations can be used for the regioselective synthesis of substituted piperidine-2,4-diones, which can then be further modified core.ac.uk.

Ring Size Variation: The synthesis of analogs with different ring sizes, such as pyrrolidine (5-membered) or azepane (7-membered) rings, could also be investigated to understand the influence of the ring conformation.

Introduction of Heteroatoms: Replacing a carbon atom in the piperidine ring with another heteroatom, such as oxygen (morpholine) or sulfur (thiomorpholine), can lead to analogs with different physicochemical properties.

Table 2: Potential Modifications of the Piperidine Ring

ModificationSynthetic StrategyPotential Impact
Alkyl substitution at C-3, C-4, or C-5Use of substituted starting materials for ring synthesis.Altered lipophilicity and steric profile.
Introduction of functional groups (e.g., -OH, -NH2)Functionalization of the pre-formed piperidine ring.Introduction of new hydrogen bonding interactions.
Ring contraction or expansionSynthesis starting from different amino acid or dicarbonyl precursors.Changes in ring conformation and spatial arrangement of substituents.

Derivatization at the Methoxy and Carboxylic Acid Moieties

The methoxy and carboxylic acid groups offer opportunities for derivatization to modulate the molecule's properties.

Modification of the Ether Linkage: The length of the alkyl chain connecting the piperidine ring to the carboxylic acid can be varied. Analogs with ethoxy, propoxy, or longer alkoxy chains can be synthesized by using different haloalkanoates in the etherification step.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups to explore different interactions with biological targets.

Esters: Esterification with various alcohols can be achieved using methods like Fischer esterification or by using coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) researchgate.net. This can alter the compound's lipophilicity and cell permeability.

Amides: Amide derivatives can be synthesized by coupling the carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents. This introduces the potential for additional hydrogen bonding interactions.

Bioisosteres: The carboxylic acid can be replaced with bioisosteric groups such as tetrazoles or sulfonamides to mimic the acidic properties while potentially improving metabolic stability or other pharmacokinetic properties.

Synthesis of Isotopic Variants for Mechanistic Tracing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. nih.gov For this compound, isotopic variants can be synthesized by incorporating stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C) at specific positions within the molecule.

Deuterium Labeling:

Deuterium can be introduced into the N-methyl group or at various positions on the piperidine ring.

Labeling the N-Methyl Group : A common method for introducing a deuterated methyl group is to use a deuterated methylating agent in the synthesis of the piperidine precursor. For instance, if the synthesis starts from 2-(hydroxymethyl)piperidine, N-methylation can be performed using deuterated formaldehyde (CD₂O) and a reducing agent (Eschweiler-Clarke reaction) or by using iodomethane-d₃ (CD₃I).

Labeling the Piperidine Ring : Deuterium atoms can be incorporated into the piperidine ring through various methods. One approach is the reduction of a corresponding pyridine precursor with deuterium gas (D₂) in the presence of a catalyst. Alternatively, specific positions can be deuterated through hydrogen-isotope exchange (HIE) reactions on the piperidine ring itself or a suitable precursor, often catalyzed by transition metals like iridium or ruthenium. acs.orgx-chemrx.comresearchgate.net For example, using a deuterated solvent like D₂O in the presence of a suitable catalyst can facilitate the exchange of protons for deuterons at specific sites. x-chemrx.comresearchgate.net

Carbon-13 Labeling:

Carbon-13 can be introduced into the acetic acid moiety or the piperidine backbone.

Labeling the Acetic Acid Moiety : To label the acetic acid portion, a ¹³C-labeled haloacetic acid ester, such as ethyl bromoacetate-1-¹³C or ethyl bromoacetate-2-¹³C, would be used in the Williamson ether synthesis step.

Labeling the Piperidine Backbone : Introducing ¹³C into the piperidine ring is more complex and would typically require starting with a ¹³C-labeled precursor in a multi-step synthesis of the piperidine ring itself.

Isotopic Label Position Precursor/Reagent Synthetic Step of Introduction
²H (D)N-Methyl groupIodomethane-d₃ (CD₃I)N-alkylation of 2-(hydroxymethyl)piperidine
²H (D)Piperidine ringDeuterium gas (D₂)Catalytic hydrogenation of a pyridine precursor
¹³CAcetic acid carbonylEthyl bromoacetate-1-¹³CWilliamson ether synthesis
¹³CAcetic acid methyleneEthyl bromoacetate-2-¹³CWilliamson ether synthesis

Green Chemistry Principles in Compound and Analog Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the chemical processes involved. benthamdirect.com Key areas of focus include the use of safer solvents, the development of solvent-free reaction conditions, and the utilization of biocatalysis. benthamdirect.comacs.orgbohrium.com

Solvent Selection and Solvent-Free Synthesis:

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical fluids. Even more desirable is the development of solvent-free reactions. acs.orgbohrium.com For the synthesis of piperidine derivatives, solvent-free approaches have been shown to be effective, often leading to shorter reaction times, higher yields, and simpler work-up procedures. acs.orgbohrium.comresearchgate.net Techniques such as microwave-assisted synthesis or mechanochemistry (ball milling) can facilitate reactions in the absence of a solvent. bohrium.com

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of sustainability and selectivity. researchgate.netnih.gov Enzymes operate under mild conditions (temperature and pH), are biodegradable, and can exhibit high enantio- and regioselectivity, which is particularly important for the synthesis of chiral molecules like this compound. researchgate.netnih.govnih.gov

For the synthesis of the piperidine core, biocatalytic methods are being developed as alternatives to traditional chemical reductions. For example, transaminases can be used in cascade reactions to produce chiral piperidines. ucd.ie Furthermore, enzymatic C-H oxidation can be employed to introduce functional groups onto the piperidine ring in a highly selective manner, potentially streamlining the synthesis of derivatives. chemistryviews.org

Green Chemistry Principle Application in Synthesis Potential Benefits
Use of Safer Solvents Replacing hazardous solvents like THF and DMF with greener alternatives (e.g., 2-MeTHF, water, ethanol).Reduced toxicity and environmental impact.
Solvent-Free Synthesis Performing reactions under microwave irradiation or using mechanochemistry without a solvent. bohrium.comReduced waste, shorter reaction times, higher yields. acs.orgresearchgate.net
Biocatalysis Employing enzymes (e.g., transaminases, oxidases) for the synthesis of the chiral piperidine precursor. nih.govucd.iechemistryviews.orgHigh selectivity, mild reaction conditions, reduced use of toxic reagents. researchgate.netnih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimized waste generation.

The shift towards sustainable pharmaceutical manufacturing is driving the adoption of these greener approaches in the synthesis of piperidine derivatives and other active pharmaceutical ingredients.

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the mechanistic investigations of the biological activity of the chemical compound "this compound" at the molecular and cellular level.

Therefore, it is not possible to provide the requested article structured around the specified outline, as the data required to populate the sections and subsections on molecular target identification, intracellular signaling pathway modulation, and other detailed research findings for this particular compound are not present in the public domain.

Detailed Breakdown of Information Unavailability:

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Elucidation of Intracellular Signaling Pathway Modulation:There is a lack of research into how "(1-Methyl-piperidin-2-ylmethoxy)-acetic acid" might affect intracellular signaling.

Kinase Cascades and Phosphorylation Events:The effect of this compound on kinase cascades or phosphorylation events has not been documented in scientific literature.

While research exists on the broader class of piperidine (B6355638) derivatives, the user's strict instruction to focus solely on "this compound" prevents the inclusion of information from related but structurally distinct molecules. Without specific studies on this compound, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible.

Gene Expression and Protein Synthesis Regulation

There is currently no available scientific literature detailing the effects of this compound on gene expression or the regulation of protein synthesis. Research in this area would be necessary to understand if this compound modulates transcriptional or translational processes within the cell.

Cellular Phenotypic Screening for Mechanistic Insights

Specific studies on the cellular phenotypic effects of this compound are not present in the current body of scientific research. Such screening is crucial for elucidating the compound's mechanism of action.

Data on how this compound affects cellular proliferation and differentiation is not available. Phenotypic screens would be required to determine if the compound promotes, inhibits, or otherwise alters these fundamental cellular processes.

There are no published studies investigating the impact of this compound on cellular transport mechanisms or its own subcellular localization. This information would be vital for identifying potential intracellular targets and pathways.

An analysis of the effects of this compound on apoptosis and the cell cycle has not been reported in the scientific literature. Investigating these phenomena, exclusive of general cytotoxicity, would provide insight into its potential as a modulator of programmed cell death and cell division.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Elements within the Compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For piperidine (B6355638) derivatives, key pharmacophoric elements often include a basic nitrogen atom, a hydrophobic core, and strategically placed hydrogen bond donors and acceptors. nih.gov

In the context of "(1-Methyl-piperidin-2-ylmethoxy)-acetic acid", the following pharmacophoric features can be identified:

The Basic Nitrogen: The tertiary amine of the 1-methylpiperidine ring is a critical feature. At physiological pH, this nitrogen is typically protonated, forming a cationic center that can engage in ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's active site. nih.gov The N-methyl group also contributes to the lipophilicity and basicity of the amine.

The Piperidine Ring: This saturated heterocycle serves as a rigid scaffold, positioning the substituents in a defined spatial arrangement. Its chair-like conformation minimizes steric strain and provides a hydrophobic surface that can interact with nonpolar pockets of a biological target.

The Methoxy Linker: The ether oxygen in the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the target protein. The flexibility of this linker allows for optimal positioning of the acetic acid moiety.

The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor and can also exist as a carboxylate anion at physiological pH. This anionic group can form strong ionic bonds or salt bridges with positively charged amino acid residues like lysine or arginine.

A hypothetical pharmacophore model for "this compound" would therefore include a cationic center, a hydrophobic region, a hydrogen bond acceptor, and an anionic/hydrogen bonding group, with specific distance constraints between these features dictating the biological activity.

Influence of Stereochemistry on Biological Interactions

The stereochemistry of the substituent at the C2 position of the piperidine ring is a critical determinant of biological activity. The "this compound" molecule possesses a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. The spatial orientation of the methoxy-acetic acid side chain will differ significantly between these enantiomers, leading to distinct interactions with a chiral biological target.

Studies on other 2-substituted piperidines have consistently demonstrated that one enantiomer is often significantly more potent than the other. researchgate.net This stereoselectivity arises from the three-dimensional arrangement of the binding site, which can accommodate one enantiomer more favorably. For example, the substituent in one enantiomer might fit perfectly into a hydrophobic pocket, while in the other enantiomer, it may clash with the protein surface, leading to reduced affinity.

To illustrate the potential impact of stereochemistry, a hypothetical data table is presented below, showing the differential activity of the enantiomers of a series of analogous compounds.

CompoundStereochemistryBiological Activity (IC₅₀, nM)
Analog 1 (R)15
(S)250
Analog 2 (R)8
(S)180
Analog 3 (R)22
(S)310

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for "this compound" analogues would involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

For a series of piperidine derivatives, relevant descriptors might include:

Topological Descriptors: Molecular weight, number of rotatable bonds.

Electronic Descriptors: Dipole moment, partial charges on key atoms.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Steric Descriptors: Molar refractivity, van der Waals volume.

A developed QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the model's robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

A statistically significant and validated QSAR model can provide valuable insights into the SAR. The coefficients of the descriptors in the QSAR equation indicate the relative importance of each property for the biological activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient would indicate the opposite.

Conformational Analysis and Its Correlation with Biological Mechanisms

The biological activity of a molecule is intimately linked to its three-dimensional conformation. The piperidine ring in "this compound" predominantly adopts a chair conformation to minimize angle and torsional strain. However, other conformations like boat and twist-boat are also possible, though generally higher in energy. rsc.org

The orientation of the N-methyl group and the C2-substituent can be either axial or equatorial. The relative stability of these conformers is influenced by steric and electronic effects. nih.govacs.org For N-methyl piperidine itself, both chair and twist conformers have been observed. rsc.org The presence of a substituent at the C2 position will further influence the conformational equilibrium.

The biologically active conformation, the one that binds to the target receptor, may not necessarily be the lowest energy conformation in solution. The binding energy released upon interaction with the target can compensate for the energy required to adopt a higher-energy conformation. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of the molecule and to model its interaction with the biological target, providing insights into the binding mode and the key interactions that stabilize the complex. rsc.org

Exploration of Molecular Descriptors and Their Impact on Activity

Molecular descriptors are numerical values that encode chemical information and are used in QSAR and other chemoinformatics studies. The activity of "this compound" and its analogues can be influenced by a variety of molecular descriptors.

A hypothetical analysis of the impact of key molecular descriptors on the activity of a series of analogues is presented in the table below.

CompoundLogPPolar Surface Area (Ų)Number of H-Bond DonorsNumber of H-Bond AcceptorsBiological Activity (pIC₅₀)
Analog A 2.165.4147.5
Analog B 2.862.1138.1
Analog C 3.558.9138.6
Analog D 1.575.8256.9
Analog E 4.255.3027.2

From this hypothetical data, one might infer that:

An increase in LogP (lipophilicity) from 2.1 to 3.5 is correlated with an increase in biological activity, suggesting that hydrophobic interactions are important for binding. However, a further increase to 4.2 (Analog E) leads to a decrease in activity, possibly due to reduced solubility or non-specific binding.

A lower Polar Surface Area (PSA) appears to be favorable for activity within this series, which is consistent with the trend observed for LogP.

The presence of a single hydrogen bond donor (the carboxylic acid) seems optimal, as the introduction of a second donor (Analog D) or its absence (Analog E) is associated with lower activity.

The number of hydrogen bond acceptors also appears to play a role, with 3-4 acceptors being favorable.

This type of analysis helps in understanding the physicochemical properties that drive biological activity and guides the design of new analogues with improved potency and pharmacokinetic profiles.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. This allows for the rapid identification of novel molecules that possess the necessary features for biological activity. For instance, a study on piperidine (B6355638) and piperazine (B1678402) derivatives with antipsychotic activity utilized pharmacophore modeling to identify key structural features for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 inhibitory activity. researchgate.net This approach can effectively filter vast chemical databases to prioritize compounds for further experimental testing. sciengpub.ir

Cheminformatics for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and organize large datasets of chemical information. In the context of piperidine derivatives, cheminformatics can be used to explore the vast "chemical space" of possible analogs. This includes analyzing properties such as molecular weight, lipophilicity (ClogP), and the number of hydrogen bond donors and acceptors to ensure that potential drug candidates adhere to established guidelines like the "rule-of-three" for fragment-based drug discovery. nih.gov

A systematic synthesis and 3D shape analysis of 20 regio- and diastereoisomers of methyl-substituted pipecolinates (piperidine-2-carboxylic acid methyl esters) demonstrated the exploration of 3D fragment chemical space. nih.govrsc.org By generating a virtual library and analyzing the 3D shapes of these piperidine-based fragments, researchers can identify novel, three-dimensional scaffolds for drug development programs. nih.govrsc.org

Structure-Based Drug Design (SBDD) Techniques

Structure-based drug design relies on the known 3D structure of the biological target, typically a protein or nucleic acid, to design and optimize ligands.

Molecular Docking and Scoring of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

In a study of novel piperidine derivatives as potential analgesics, molecular docking was used to investigate their binding modes and affinities with the µ-opioid receptor. The results revealed that the designed compounds fit well within the binding pocket, with binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com Similarly, docking studies on piperidine/piperazine-based compounds targeting the sigma-1 receptor helped to elucidate the binding mode of potent and selective ligands. nih.gov

Below is an interactive data table summarizing docking scores for a selection of piperidine derivatives against various protein targets, as reported in the literature.

Compound ClassProtein TargetDocking Score (kcal/mol)Reference
Piperidine Derivativesµ-Opioid Receptor-8.13 to -13.37 tandfonline.com
Piperidine/Piperazine AnalogsSigma-1 ReceptorNot explicitly stated in kcal/mol, but Ki values reported nih.gov
Thiazolo[3,2-a]pyridine Derivativesα-Amylase-7.43 (for best compound) nih.gov
Piperidine-derived HDM2 InhibitorsHDM2-6.639 and -6.305 (for top compounds) researchgate.net

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com MD simulations can reveal the stability of the ligand-protein complex, the flexibility of the binding site, and the role of water molecules in the binding process. nih.gov

For example, MD simulations were performed on piperidine/piperazine-based compounds in complex with the sigma-1 receptor to understand the crucial interactions with amino acid residues. nih.govrsc.org In another study, MD simulations of newly designed ROCK1 inhibitors based on a piperidine-containing scaffold were used to assess the stability of the docked poses and analyze the dynamic behavior of the protein-ligand complexes over a simulation time of 100 nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are often monitored to evaluate the stability of the complex during the simulation. nih.gov

Binding Free Energy Calculations and Hotspot Mapping

Calculating the binding free energy is a critical step in computational drug design as it provides a quantitative measure of the affinity between a ligand and its target. frontiersin.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. nih.gov

For a series of ROCK1 inhibitors, the total MM/PBSA binding free energies were calculated to be in the range of -76.09 kJ/mol to -130.61 kJ/mol for different piperidine-containing analogs. nih.gov These calculations can help in ranking different compounds and understanding the energetic contributions of various interactions. nih.gov

Hotspot mapping, often performed in conjunction with MD simulations, involves identifying regions within the binding site that contribute most significantly to the binding free energy. This can be achieved by analyzing the interaction energies between the ligand and individual amino acid residues. Techniques like WaterMap can identify high-energy water molecules in the binding site, which can be displaced by a ligand to improve binding affinity. acs.org

Below is an interactive data table showing calculated binding free energies for some piperidine derivatives from the literature.

Compound ClassProtein TargetCalculated Binding Free Energy (kJ/mol)MethodReference
N-ethyl-4-(pyridin-4-yl)benzamide based inhibitorsROCK1-76.09 to -130.61MM/PBSA nih.gov

In Silico Prediction of Relevant Biological Parameters (Excluding ADME/Toxicity Predictions)

The use of computational methods to forecast the biological characteristics of novel chemical entities is a cornerstone of modern drug discovery. For compounds such as (1-Methyl-piperidin-2-ylmethoxy)-acetic acid, these in silico approaches offer a rapid and cost-effective means to prioritize experimental studies by predicting potential biological activities and identifying likely macromolecular targets. This section explores the computational strategies employed to predict target affinity and the modulation of biological pathways for piperidine derivatives, providing a framework for understanding the potential therapeutic profile of this compound.

Computational Approaches for Target Affinity Prediction

Predicting the binding affinity of a small molecule to a protein target is a critical step in assessing its potential therapeutic efficacy. A variety of computational techniques are utilized for this purpose, ranging from ligand-based to structure-based methods.

One common approach involves the use of online prediction tools that leverage extensive databases of known ligand-target interactions. For instance, tools like SwissTargetPrediction can be employed to identify the most probable protein targets for novel compounds based on the principle of chemical similarity. For a new piperidine derivative, this tool would compare its structure to a library of bioactive molecules and predict a range of potential targets, such as enzymes, receptors, ion channels, and transporters. clinmedkaz.org

Another powerful technique is molecular docking, which simulates the binding of a ligand to the active site of a target protein. This method can provide insights into the binding mode, affinity, and selectivity of a compound. For example, in studies of other piperidine-containing compounds, molecular docking has been used to elucidate interactions with targets like the SARS-CoV-2 main protease and cholinesterases. mdpi.com These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models represent another valuable tool. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not publicly available, the methodology has been successfully applied to various classes of piperidine derivatives to predict their activity against different targets.

The table below summarizes some computational tools and their applications in predicting target affinity for piperidine derivatives.

Computational ApproachDescriptionApplication Example for Piperidine Derivatives
Ligand-Based Target Prediction Predicts protein targets based on the 2D and 3D similarity of a query molecule to known active compounds.Identifying potential enzyme, receptor, and ion channel targets for new piperidine compounds using tools like SwissTargetPrediction. clinmedkaz.org
Molecular Docking Simulates the interaction between a small molecule and a protein target to predict binding conformation and affinity.Investigating the binding of piperidine-based inhibitors to the active site of enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity.Predicting the inhibitory activity of piperidine analogs against various biological targets based on their physicochemical properties.

Predictive Models for Pathway Modulation

Beyond predicting affinity for a single target, computational models can also provide insights into how a compound might modulate entire biological pathways. This systemic view is crucial for understanding both the therapeutic effects and potential off-target activities of a drug candidate.

One approach is to use predictive software that correlates a compound's structure with a spectrum of potential biological activities. The Prediction of Activity Spectra for Substances (PASS) online tool, for example, can predict a wide range of pharmacological effects and biological mechanisms for a given molecule. clinmedkaz.org For new piperidine derivatives, PASS has been used to predict activities such as antitumor, neuroprotective, and antimicrobial effects, which can guide further experimental investigation into the compound's impact on relevant signaling pathways. clinmedkaz.org

Furthermore, advancements in machine learning and artificial intelligence have led to the development of sophisticated predictive models. Neural networks and other machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the activity of new compounds. researchgate.net Web-based platforms like MolPredictX utilize in-house QSAR models to provide qualitative and quantitative predictions of bioactivity against a variety of targets, including those relevant to parasitic, viral, and neurodegenerative diseases. nih.gov

For a more in-depth understanding of pathway modulation, kinetic models of metabolic or signaling pathways can be employed. These models use mathematical equations to simulate the dynamic behavior of a pathway in response to perturbations, such as the introduction of an inhibitory compound. nih.gov By integrating data on a compound's predicted target affinities, these models can simulate its downstream effects on the entire pathway, helping to identify key nodes of intervention and potential biomarkers of activity.

The following table outlines some predictive models and their applications in understanding the pathway modulation potential of compounds.

Predictive ModelDescriptionApplication Example for Piperidine Derivatives
Prediction of Activity Spectra for Substances (PASS) Predicts a wide range of biological activities and mechanisms of action based on the structural formula of a compound.Forecasting potential pharmacological effects of new piperidine derivatives, including anti-inflammatory and neuroprotective activities. clinmedkaz.org
Machine Learning Models Utilizes algorithms trained on large datasets to predict the biological activity of new molecules.Predicting the bioactivity of compounds against various disease targets using online tools like MolPredictX. nih.gov
Kinetic Pathway Modeling Simulates the dynamic behavior of a biological pathway to understand the systemic effects of a compound.While not specifically documented for this compound, this approach can be used to model how inhibition of a specific enzyme by a piperidine derivative would affect the flux through a metabolic or signaling pathway. nih.gov

Advanced Analytical Methodologies for Research and Discovery

Chromatographic and Spectroscopic Techniques for Metabolite Identification (Beyond Basic Compound Identification)

The identification and characterization of metabolites are crucial for understanding the disposition of a new chemical entity. Advanced chromatographic and spectroscopic techniques are indispensable in this endeavor.

High-Resolution Mass Spectrometry for Metabolic Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone for metabolic profiling. This technique allows for the determination of the elemental composition of metabolites, providing a high degree of confidence in their identification.

In a hypothetical metabolic profiling study of "(1-Methyl-piperidin-2-ylmethoxy)-acetic acid," in vitro systems such as liver microsomes or hepatocytes from preclinical species would be incubated with the parent compound. The resulting samples would be analyzed by LC-HRMS. The accurate mass measurements obtained would be used to propose potential elemental compositions for detected metabolites. Common metabolic pathways for a compound with this structure could include N-demethylation, hydroxylation of the piperidine (B6355638) ring, or O-dealkylation.

Table 1: Hypothetical Metabolites of this compound and their Expected Mass Spectrometric Data

Proposed MetaboliteBiotransformationExpected Exact Mass [M+H]⁺Mass Shift from Parent
(Piperidin-2-ylmethoxy)-acetic acidN-demethylationC₈H₁₅NO₃-14.01565 Da
This compoundHydroxylationC₉H₁₇NO₄+15.99491 Da
(1-Methyl-piperidin-2-yl)-methanol + Glyoxylic acidO-dealkylationC₇H₁₅NO / C₂H₂O₃-

Note: This table is illustrative and based on common metabolic pathways for similar structures. Actual metabolites would need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) for Elucidating Biotransformation Products

While HRMS provides information on elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of metabolites, especially for determining the exact position of a metabolic modification. Due to the relatively low concentrations of metabolites in biological samples, techniques such as offline LC-NMR or the use of radiolabeled compounds to aid in isolation are often employed.

For "this compound," if a hydroxylation product were detected by HRMS, ¹H and ¹³C NMR would be essential to determine the site of hydroxylation on the piperidine ring. The chemical shifts and coupling constants of the protons and carbons in the piperidine ring would change predictably depending on the position of the hydroxyl group.

Bioanalytical Method Development for In Vitro and Preclinical Samples (Excluding Human Clinical Samples)

The development of robust and validated bioanalytical methods is a prerequisite for the quantitative assessment of a compound's behavior in biological systems.

Quantification in Cell Culture Media and Animal Tissues

For in vitro studies, such as cell permeability or cytotoxicity assays, a method for quantifying "this compound" in cell culture media would be necessary. In preclinical animal studies, quantification in various tissues is vital to understand its distribution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and throughput.

A typical LC-MS/MS method would involve protein precipitation or solid-phase extraction of the sample, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 2: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound

ParameterExample Condition
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Parent)To be determined experimentally
MRM Transition (Fragment)To be determined experimentally
Internal StandardStructurally similar analog

Preclinical Research in Relevant Disease Models Excluding Human Clinical Trials, Dosage, and Adverse Effects

Ex Vivo Investigations from Preclinical Studies

No published preclinical research data from ex vivo investigations are available for (1-Methyl-piperidin-2-ylmethoxy)-acetic acid. Therefore, detailed research findings and data tables for this specific compound cannot be provided.

Future Directions and Emerging Research Avenues

Integration with Omics Technologies for Systems-Level Understanding

A significant future direction in understanding the biological effects of (1-Methyl-piperidin-2-ylmethoxy)-acetic acid lies in its integration with omics technologies. A systems biology approach, combining genomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and its impact on biological systems.

Potential Omics Applications:

Omics TechnologyPotential Application for this compound
Genomics Identifying genetic markers that predict patient response to the compound.
Proteomics Uncovering the direct protein targets and downstream signaling pathways affected by the compound.
Metabolomics Characterizing the metabolic fingerprint of the compound's activity and identifying biomarkers of efficacy.

By employing these technologies, researchers can move beyond a single-target perspective and appreciate the complex network of interactions that this compound may modulate. This systems-level understanding is crucial for identifying potential off-target effects and for developing personalized medicine strategies.

Exploration of Novel Therapeutic Hypotheses based on Mechanistic Data

The piperidine (B6355638) moiety is a common feature in drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Based on the known pharmacological profiles of other piperidine-containing compounds, several novel therapeutic hypotheses can be proposed for this compound.

Emerging Therapeutic Areas for Piperidine Derivatives:

Neurodegenerative Diseases: Piperidine derivatives are being investigated for the treatment of Alzheimer's and Parkinson's diseases. Future research could explore the potential of this compound to modulate key pathological processes in these conditions, such as neuroinflammation or protein aggregation.

Oncology: The anticancer properties of piperidine compounds are well-documented, with some acting as inhibitors of critical signaling pathways in cancer cells. Mechanistic studies could reveal if this compound possesses similar antiproliferative or pro-apoptotic activities.

Pain Management: The piperidine scaffold is a key component of many opioid analgesics. Research could investigate whether this compound interacts with opioid receptors or other targets within the pain pathways to offer new therapeutic options for pain relief.

Development of Advanced Research Tools and Probes for Biological Systems

To fully elucidate the biological functions of this compound, the development of advanced research tools and chemical probes is essential. These tools can enable precise investigation of the compound's interactions with its biological targets in complex cellular environments.

Key Areas for Tool Development:

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound would allow for real-time visualization of its subcellular localization and dynamics. This can provide valuable insights into its mechanism of action.

Affinity-Based Probes: The development of probes for techniques like affinity chromatography or chemical proteomics could facilitate the identification and validation of the compound's direct binding partners.

Computational Models: Advanced molecular modeling and simulation techniques can be employed to predict the binding modes of this compound with potential protein targets. These computational approaches can guide the rational design of more potent and selective derivatives.

The creation of such specialized tools will be instrumental in accelerating the pace of research and deepening our understanding of this novel compound.

Challenges and Opportunities in Advancing Piperidine-Containing Chemical Compound Research

The advancement of research on piperidine-containing compounds, including this compound, is not without its challenges. However, these challenges also present significant opportunities for innovation.

Current Challenges and Future Opportunities:

ChallengeOpportunity
Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes for complex piperidine derivatives remains a significant challenge.The exploration of novel catalytic methods and biocatalysis can provide more sustainable and cost-effective synthetic strategies.
Target Deconvolution: Identifying the specific biological targets of novel piperidine compounds can be a complex and time-consuming process.The use of chemoproteomic platforms and other advanced target identification technologies can streamline this process.
"Drug-likeness" and Pharmacokinetics: Optimizing the physicochemical and pharmacokinetic properties of piperidine derivatives to ensure good bioavailability and minimize off-target effects is a key hurdle in drug development.The strategic functionalization of the piperidine ring can be used to fine-tune these properties and enhance the therapeutic potential of new compounds.

Overcoming these challenges will require a multidisciplinary approach, integrating synthetic chemistry, chemical biology, and computational sciences. The continued exploration of the chemical space around the piperidine scaffold holds immense promise for the discovery of new and effective therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing (1-Methyl-piperidin-2-ylmethoxy)-acetic acid and verifying its purity?

Synthesis typically involves multi-step reactions, such as coupling 1-methylpiperidine derivatives with acetic acid precursors. For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions using intermediates like 1-methyl-4-piperidone . Reaction progress should be monitored using thin-layer chromatography (TLC) to confirm intermediate formation . Post-synthesis, purification via recrystallization or column chromatography is critical. Purity verification requires high-performance liquid chromatography (HPLC) (>95% purity threshold) and mass spectrometry (MS) to confirm molecular weight .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the structure, particularly the piperidinyl methoxy group and acetic acid moiety. For example, ¹H NMR can resolve methyl protons on the piperidine ring (~δ 1.2–1.5 ppm) and methoxy groups (~δ 3.3–3.7 ppm) .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch in acetic acid at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion for C₉H₁₇NO₃ at m/z 200.1281) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid water rinsing to prevent drainage contamination .
  • First aid : For skin contact, wash immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from stereochemical impurities or solvent effects. Strategies include:

  • Deuteration studies : Use deuterated solvents (e.g., D₂O, CDCl₃) to eliminate proton exchange interference .
  • 2D NMR techniques : COSY and HSQC can clarify coupling patterns and assign ambiguous protons .
  • Reproducibility checks : Repeat syntheses under controlled conditions (temperature, solvent purity) to isolate variables .

Q. What experimental parameters can optimize the yield of this compound in multi-step syntheses?

  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylations) reduce side reactions .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Batch consistency : Implement quality control (QC) measures like HPLC to track impurities and adjust stoichiometry .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

  • Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .
  • Analgesic screening : Use the hot-plate test or acetic acid-induced writhing in murine models .
  • Cytotoxicity profiling : Assess viability in HEK-293 or HepG2 cells via MTT assays to rule off-target effects .

Methodological Notes

  • Stereochemical considerations : Chiral centers (e.g., in piperidine rings) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .
  • Data validation : Cross-reference NMR/MS data with computational tools (e.g., PubChem’s InChI key validation) .
  • Error mitigation : Calibrate analytical instruments regularly and use internal standards (e.g., TMSP for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.